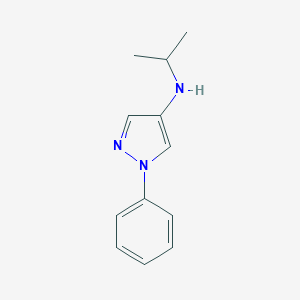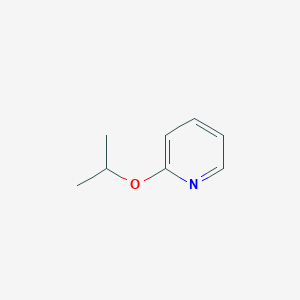
2-Isopropoxypyridine
Descripción general
Descripción
2-Isopropoxypyridine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxypyridine consists of a pyridine ring with an isopropoxy group attached . The InChI string for 2-Isopropoxypyridine is InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis
“2-Isopropoxypyridine” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the creation of complex organic molecules from simpler ones. It’s used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Agrochemical Applications
This compound is also used in the agrochemical field . It can be used in the synthesis of pesticides and other agrochemicals. Its unique properties can help improve the effectiveness of these products .
Pharmaceutical Applications
In the pharmaceutical field, “2-Isopropoxypyridine” is used as an intermediate in the synthesis of various drugs . Its unique structure can contribute to the medicinal properties of these drugs .
Dyestuff Field
“2-Isopropoxypyridine” is used in the dyestuff field . It can be used in the synthesis of dyes and pigments, contributing to the color and other properties of these products .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Isopropoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of 2-Isopropoxypyridine are the palladium catalyst and the organoboron reagent involved in the SM coupling .
Mode of Action
In the SM coupling reaction, 2-Isopropoxypyridine interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the electrophilic organic group . Transmetalation, on the other hand, involves the transfer of the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction, facilitated by 2-Isopropoxypyridine, is a key step in various biochemical pathways, particularly those involving the formation of carbon–carbon bonds . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Result of Action
The primary result of 2-Isopropoxypyridine’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 2-Isopropoxypyridine in the SM coupling reaction are influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other functional groups, and the specific organoboron reagent used . The reaction is generally performed under an inert atmosphere at room temperature .
Propiedades
IUPAC Name |
2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZZDINNCWFGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454141 | |
| Record name | 2-Isopropoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16096-13-2 | |
| Record name | 2-Isopropoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





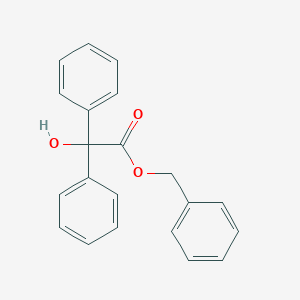

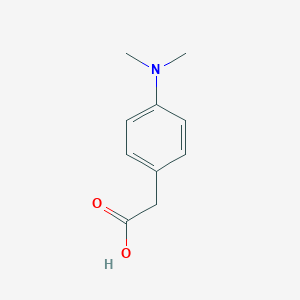
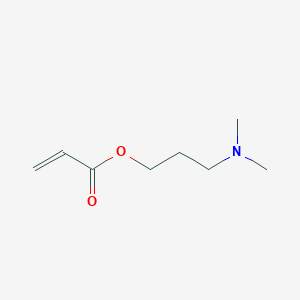
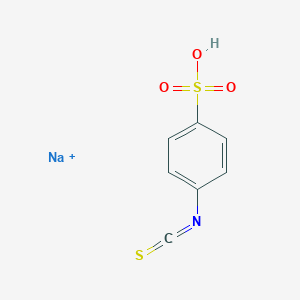
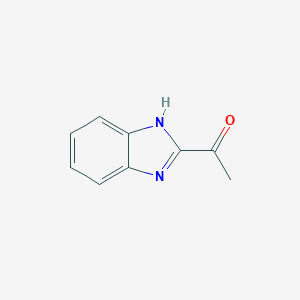


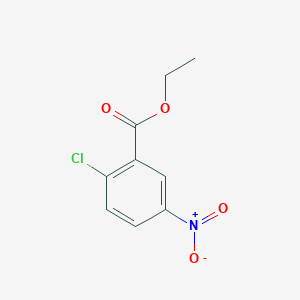
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
